
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is an organic compound with a complex structure that includes benzoyl, butanoyloxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-benzoyl-2-butanoyloxy-3-nitrophenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, water.
Major Products Formed
Oxidation: 4-amino-2-butanoyloxy-3-nitrophenyl butanoate.
Reduction: 4-benzoyl-2-butanoyloxy-3-hydroxyphenyl butanoate.
Substitution: 4-benzoyl-2-butanoyloxy-3-nitrophenol.
Scientific Research Applications
Chemistry
In chemistry, (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoyl and butanoyloxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate biological pathways and processes, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) acetate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) propanoate
- (4-benzoyl-2-butanoyloxy-3-nitrophenyl) hexanoate
Uniqueness
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is unique due to its specific combination of functional groups. The presence of both benzoyl and butanoyloxy groups provides distinct chemical and physical properties, making it versatile for various applications. Its nitro group also adds to its reactivity and potential for modification.
Properties
CAS No. |
383382-83-0 |
|---|---|
Molecular Formula |
C21H21NO7 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate |
InChI |
InChI=1S/C21H21NO7/c1-3-8-17(23)28-16-13-12-15(20(25)14-10-6-5-7-11-14)19(22(26)27)21(16)29-18(24)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3 |
InChI Key |
NHLVCFHQFCMAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)

![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

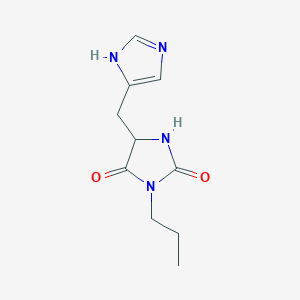
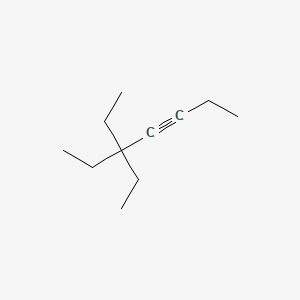
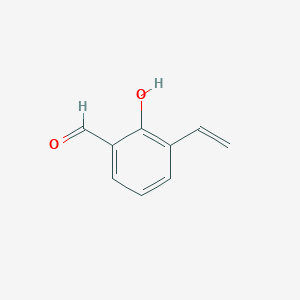
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)

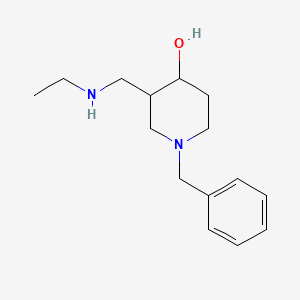
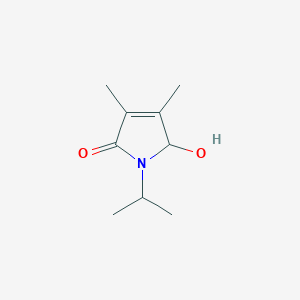
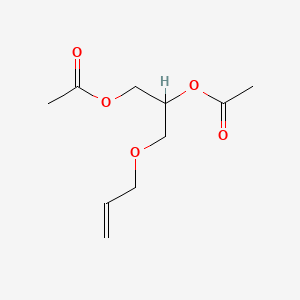

![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
